molecular formula C22H18N2O3 B269337 N-(2-cyanophenyl)-3-(2-phenoxyethoxy)benzamide

N-(2-cyanophenyl)-3-(2-phenoxyethoxy)benzamide

Cat. No. B269337
M. Wt: 358.4 g/mol
InChI Key: IZLOPXQNTVKXLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-cyanophenyl)-3-(2-phenoxyethoxy)benzamide, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was first developed in the 1990s by GlaxoSmithKline as a potential treatment for metabolic and cardiovascular diseases. However, due to concerns about its safety and potential for misuse in sports, its development was discontinued. Despite this, GW501516 has gained popularity among athletes and bodybuilders as a performance-enhancing drug.

Mechanism of Action

N-(2-cyanophenyl)-3-(2-phenoxyethoxy)benzamide exerts its effects by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism, inflammation, and oxidative stress. Activation of PPARδ leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, as well as improved insulin sensitivity. In addition, N-(2-cyanophenyl)-3-(2-phenoxyethoxy)benzamide has been shown to reduce inflammation and oxidative stress in the cardiovascular system, which may contribute to its cardioprotective effects.
Biochemical and Physiological Effects
N-(2-cyanophenyl)-3-(2-phenoxyethoxy)benzamide has been shown to have a range of biochemical and physiological effects in animal models and cell cultures. These include increased fatty acid oxidation and glucose uptake in skeletal muscle, improved insulin sensitivity, and reduced inflammation and oxidative stress in the cardiovascular system. In addition, N-(2-cyanophenyl)-3-(2-phenoxyethoxy)benzamide has been reported to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

N-(2-cyanophenyl)-3-(2-phenoxyethoxy)benzamide has several advantages and limitations for use in laboratory experiments. Its ability to activate PPARδ and improve metabolic and cardiovascular parameters makes it a useful tool for studying the mechanisms underlying these processes. However, its potential for off-target effects and toxicity must be carefully considered when designing experiments. In addition, the use of N-(2-cyanophenyl)-3-(2-phenoxyethoxy)benzamide in animal studies may be complicated by its potential for misuse in sports and concerns about its safety.

Future Directions

There are several potential future directions for research on N-(2-cyanophenyl)-3-(2-phenoxyethoxy)benzamide. One area of interest is the development of safer and more effective PPARδ agonists for the treatment of metabolic and cardiovascular diseases. In addition, further studies are needed to fully understand the mechanisms underlying the effects of N-(2-cyanophenyl)-3-(2-phenoxyethoxy)benzamide on cancer cells and its potential as a cancer therapy. Finally, the use of N-(2-cyanophenyl)-3-(2-phenoxyethoxy)benzamide in sports and its potential for misuse highlights the need for increased regulation and monitoring of performance-enhancing drugs.

Synthesis Methods

The synthesis of N-(2-cyanophenyl)-3-(2-phenoxyethoxy)benzamide involves several steps, starting with the reaction of 2-cyanophenylboronic acid with 2-phenoxyethanol to form 2-phenoxyethyl 2-cyanophenyl ether. This intermediate is then reacted with 3-bromobenzoyl chloride in the presence of a base to form the final product, N-(2-cyanophenyl)-3-(2-phenoxyethoxy)benzamide. The yield of this synthesis method is reported to be around 70%.

Scientific Research Applications

N-(2-cyanophenyl)-3-(2-phenoxyethoxy)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. It has been shown to improve insulin sensitivity and glucose metabolism in animal models of type 2 diabetes. In addition, it has been reported to reduce inflammation and oxidative stress in the cardiovascular system, which may have implications for the treatment of atherosclerosis and other cardiovascular diseases. Furthermore, N-(2-cyanophenyl)-3-(2-phenoxyethoxy)benzamide has been shown to inhibit the growth of cancer cells in vitro, suggesting a potential role in cancer therapy.

properties

Product Name

N-(2-cyanophenyl)-3-(2-phenoxyethoxy)benzamide

Molecular Formula

C22H18N2O3

Molecular Weight

358.4 g/mol

IUPAC Name

N-(2-cyanophenyl)-3-(2-phenoxyethoxy)benzamide

InChI

InChI=1S/C22H18N2O3/c23-16-18-7-4-5-12-21(18)24-22(25)17-8-6-11-20(15-17)27-14-13-26-19-9-2-1-3-10-19/h1-12,15H,13-14H2,(H,24,25)

InChI Key

IZLOPXQNTVKXLU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C#N

Canonical SMILES

C1=CC=C(C=C1)OCCOC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C#N

Origin of Product

United States

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